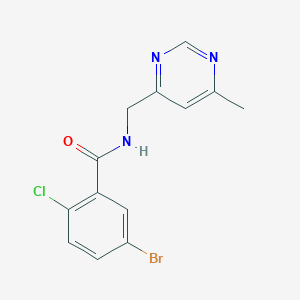

5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” is likely a complex organic molecule that contains a benzamide moiety, a pyrimidine ring, and halogen atoms (bromine and chlorine). Benzamides and pyrimidines are both important structures in medicinal chemistry and have been found in a variety of biologically active compounds .

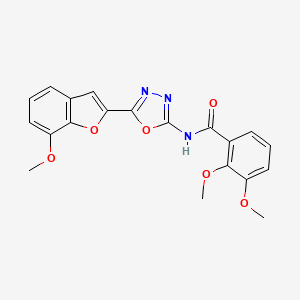

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a pyrimidine ring, and halogen atoms. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of chemical reactions. For example, benzamides can undergo reactions like hydrolysis, reduction, and reactions with Grignard reagents. Pyrimidines can participate in reactions like alkylation, acylation, and halogenation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence and position of the halogen atoms and the nature of the other substituents would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

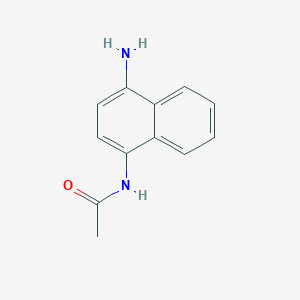

Antimicrobial Activity

- Synthesis and Antibacterial/Antifungal Properties : Research by M. Laxmi et al. (2019) focused on synthesizing benzamide derivatives and testing their antimicrobial efficacy. The study found significant antibacterial and antifungal activities in compounds with specific moieties, comparable to standard drugs like Streptomycin and Amphotericin-B. This indicates the potential of these compounds in developing new antimicrobial agents (Laxmi, Ravi, & Nath, 2019).

Synthesis and Structural Characterization

- Novel Compounds and Crystal Structures : In a study by Wang et al. (2008), a new Schiff base compound was synthesized and characterized, providing insights into its potential antibacterial activities and molecular structure (Wang, Nong, Sht, & Qi, 2008).

- Conformationally Restricted Analogs : Research by M. H. Norman et al. (1993) involved creating derivatives of remoxipride, a compound related to 5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide. The study aimed to enhance affinities to dopamine D-2 receptors, which is crucial for developing antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

Pharmaceutical Applications

- Antipsychotic Agents : T. Högberg et al. (1990) synthesized and tested benzamides for their antidopaminergic properties. These compounds, including analogues of 5-bromo-2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide, displayed significant potential as antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Chemical Synthesis Techniques

- Efficient Synthesis Methods : Research by Y. Hirokawa et al. (2000) described an efficient synthesis process for a related compound, demonstrating the complexity and potential of these types of chemical syntheses (Hirokawa, Horikawa, & Kato, 2000).

Investigation of Molecular Interactions

- Hirshfeld Surface Analysis : A study by A. Saeed et al. (2020) explored the crystal structure and molecular interactions of antipyrine-like derivatives, providing valuable insights into the molecular behavior of related compounds (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Direcciones Futuras

The future research directions for this compound would likely involve further exploration of its biological activity and potential applications in medicine or other fields. This could involve in-depth studies of its mechanism of action, the development of more efficient synthesis methods, or the design of related compounds with improved properties .

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClN3O/c1-8-4-10(18-7-17-8)6-16-13(19)11-5-9(14)2-3-12(11)15/h2-5,7H,6H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCXXLRZOBWVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![Ethyl 2-[1,7-dimethyl-2,4-dioxo-8-(oxolan-2-ylmethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2779640.png)

![5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran](/img/structure/B2779641.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2779642.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779648.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride](/img/structure/B2779652.png)

![N-(3,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2779653.png)